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Compound of Interest

Compound Name: Isonicotinaldehyde 2-pyridin

Cat. No.: B2793525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental data and computational results for

Isonicotinaldehyde (also known as 4-Pyridinecarboxaldehyde), a key organic compound

utilized in various synthetic pathways. By cross-validating empirical measurements with

theoretical calculations, this document aims to offer a comprehensive understanding of the

molecule's structural and spectroscopic properties, thereby enhancing its application in

research and development.

Physicochemical Properties
Isonicotinaldehyde is a yellowish oily liquid soluble in water and ether.[1] A summary of its key

experimental physicochemical properties is presented below.
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Property Experimental Value

Molecular Formula C6H5NO

Molar Mass 107.11 g/mol

Density 1.137 g/mL at 20 °C[1]

Melting Point -4 to -2 °C[1]

Boiling Point 71-73 °C at 10 mmHg[1]

Refractive Index (n20/D) 1.544[1]

Water Solubility 20 g/L at 20 ºC[1]

Flash Point 130°F (54°C)[1]

Methodologies
Experimental Protocols
The experimental data cited in this guide are typically determined using standard laboratory

techniques:

Spectroscopy (FT-IR, NMR): Infrared spectra are recorded on a Fourier Transform Infrared

(FT-IR) spectrometer, often with the sample prepared as a thin film or in a potassium

bromide (KBr) pellet. Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra are obtained

using a high-field NMR spectrometer, with the sample dissolved in a deuterated solvent such

as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Physical Properties: Standard methods are employed to measure properties such as melting

point (using a melting point apparatus), boiling point (under vacuum), density (using a

pycnometer or density meter), and refractive index (using a refractometer).

Computational Methods
The computational results are derived from quantum chemical calculations, which provide a

theoretical framework for understanding molecular properties.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://m.chemicalbook.com/SpectrumEN_872-85-5_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_872-85-5_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_872-85-5_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_872-85-5_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_872-85-5_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_872-85-5_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2793525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vibrational Frequency Calculations: The theoretical vibrational frequencies were calculated

using Density Functional Theory (DFT), a method that has proven to provide excellent

results if the frequencies are scaled to compensate for factors like anharmonicity and basis

set deficiencies. The specific method used was the B3LYP functional with the 6-311++G(d,p)

basis set.[2]

NMR Chemical Shift Calculations: While specific calculated values for Isonicotinaldehyde

were not available in the surveyed literature, the standard high-accuracy method for

predicting NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method

within the framework of DFT. This approach is widely used to calculate the nuclear shielding

tensor, from which chemical shifts are derived.

Workflow Diagrams
The following diagrams illustrate the workflows for the experimental and computational analysis

of Isonicotinaldehyde and the logical relationship between them.
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Caption: Experimental workflow for Isonicotinaldehyde analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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